molecular formula C15H14N2O B14811565 4-[(E)-2-phenylethenyl]benzohydrazide

4-[(E)-2-phenylethenyl]benzohydrazide

Cat. No.: B14811565
M. Wt: 238.28 g/mol
InChI Key: OLQMQHYHOQLCSF-VOTSOKGWSA-N
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Description

4-[(E)-2-phenylethenyl]benzohydrazide is an organic compound belonging to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a benzene ring, which is further substituted with a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-phenylethenyl]benzohydrazide typically involves the reaction of 4-[(E)-2-phenylethenyl]benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to boiling, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-phenylethenyl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-2-phenylethenyl]benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-2-phenylethenyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its potential use as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • N’-benzylidene-2-hydroxymethylbenzohydrazide
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
  • 3,4-dichloro-N’-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide

Uniqueness

4-[(E)-2-phenylethenyl]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethenyl group enhances its ability to interact with biological targets and increases its potential as a therapeutic agent .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

4-[(E)-2-phenylethenyl]benzohydrazide

InChI

InChI=1S/C15H14N2O/c16-17-15(18)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,16H2,(H,17,18)/b7-6+

InChI Key

OLQMQHYHOQLCSF-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)NN

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)NN

Origin of Product

United States

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